4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and an azetidine ring linked to a pyrazole moiety
Preparation Methods
The synthesis of 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazole derivative, followed by its coupling with an azetidine intermediateReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings allow it to bind effectively to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The trifluoromethyl group enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(difluoromethyl)pyrimidine
- 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methyl)pyrimidine
Compared to these compounds, 4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties and biological activity .
Properties
IUPAC Name |
4-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c13-12(14,15)10-4-11(17-8-16-10)19-5-9(6-19)7-20-3-1-2-18-20/h1-4,8-9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJAYBXNGICNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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